molecular formula C18H14N4O2S2 B2668581 2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide CAS No. 1226457-22-2

2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Cat. No. B2668581
CAS RN: 1226457-22-2
M. Wt: 382.46
InChI Key: BGTYLWWSPYXRLW-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, and anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole ring is a crucial structural motif in these compounds, contributing to their diverse biological activities .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with mercapto benzothiazole in the presence of NaHCO3 in ethanol to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, some benzothiazole derivatives have been found to exhibit significant cytotoxicity at high concentrations .

Scientific Research Applications

Antidiabetic Agents

Some derivatives containing oxadiazole and benzothiazole moieties were synthesized and assayed for their in vivo hypoglycemic activity by alloxan induced diabetic model in rat . These derivatives showed significant biological efficacy when compared to a potent and well known antidiabetic agent (i.e. Glibenclamide). All the compounds were effective, amongst them one showed more prominent activity at 350 mg/kg p.o .

Synthesis of Pyridine Derivatives

The compound can be used as a starting material in the synthesis of pyridine derivatives . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Similarly, it can also be used in the synthesis of pyrido[2,3-d]pyrimidine derivatives . Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis of Coumarin Derivatives

The compound can be used in the synthesis of coumarin derivatives . Coumarins are a type of phenolic compound and have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties.

Synthesis of Thiazolone Derivatives

It can be used in the synthesis of thiazolone derivatives . Thiazolones are a class of organic compounds that contain a five-membered C3NS ring. They have been studied for their potential use in medicinal chemistry due to their diverse biological activities.

Synthesis of Triazole Derivatives

Lastly, the compound can be used in the synthesis of triazole derivatives . Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral effects.

Mechanism of Action

Benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that allows bacteria to communicate and coordinate behaviors such as biofilm formation and virulence production . This makes them potential candidates for the development of new antimicrobial treatments .

Safety and Hazards

While some benzothiazole derivatives have shown promising biological activities, their safety and potential hazards need to be thoroughly evaluated. It’s important to note that some benzothiazole derivatives have shown significant cytotoxicity at high concentrations .

Future Directions

The study of benzothiazole derivatives is a rapidly evolving field, with new synthetic methods and potential applications being discovered regularly. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-19-17(24-22-11)12-6-8-13(9-7-12)20-16(23)10-25-18-21-14-4-2-3-5-15(14)26-18/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYLWWSPYXRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

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